molecular formula C5H7FO4 B8812399 3-Ethoxy-2-fluoro-3-oxopropanoic acid

3-Ethoxy-2-fluoro-3-oxopropanoic acid

Cat. No. B8812399
M. Wt: 150.10 g/mol
InChI Key: MBHUWFBTQONAMA-UHFFFAOYSA-N
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Patent
US08952010B2

Procedure details

Diethyl fluoromalonate (15.0 g, 84.19 mmol) was suspended in ethanol (50 ml), a solution of potassium hydroxide (5.56 g, 84.19 mmol) in ethanol (50 ml) was added dropwise under cooling on ice and the mixture was stirred at room temperature for 14 hours. The solvent was removed under reduced pressure, the residue was dissolved in water and acidified by adding a 6N hydrochloric acid aqueous solution under cooling on ice. The mixture was extracted with diethyl ether and the extract was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to yield 14.42 g of a crude product of the title compound in the form of a colorless clear oily product.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.56 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:8]([O:10]CC)=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[OH-].[K+]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([F:1])[C:8]([OH:10])=[O:9])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
5.56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
by adding a 6N hydrochloric acid aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.42 g
YIELD: CALCULATEDPERCENTYIELD 114.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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